![molecular formula C14H8Cl3F6N3O2 B3042549 3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide CAS No. 646989-54-0](/img/structure/B3042549.png)
3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide
Overview
Description
The compound "3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide" is a chemical entity that appears to be related to the field of polyimides and advanced materials, particularly those with fluorinated aromatic components. Although the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of related polyimides that incorporate fluorinated aromatic moieties, which can be informative for understanding the broader context of such compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1-(3',5'-bis(trifluoromethyl)phenyl) pyromellitic dianhydride (6FPPMDA) is achieved through the Suzuki cross-coupling reaction followed by oxidation and cyclodehydration . Similarly, the synthesis of 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3',5'-bis(trifluoromethyl)anilide (6FADAP) involves Williamson ether condensation reaction and subsequent hydrogenation . These methods are indicative of the complex synthetic routes that may be required for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers are characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular architecture.
Chemical Reactions Analysis
The papers discuss the preparation of polyimides, which are polymers formed by the reaction of dianhydrides with diamines . The specific reactions and conditions, such as the use of p-chlorophenol with isoquinoline and solution imidization at reflux temperature, are critical for the successful synthesis of these high-performance materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized polyimides are thoroughly evaluated. Properties such as solubility, solution viscosity, water absorption, coefficient of thermal expansion (CTE), dielectric constant, and refractive index are assessed . For example, polyimides synthesized with 6FADAP exhibit excellent solubility in various organic solvents, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties are essential for applications in electronics and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets through explicit double hydrogen bonding . This interaction can activate substrates and stabilize partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it can be inferred that this compound may also influence various biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may play a role in promoting organic transformations .
Safety and Hazards
properties
IUPAC Name |
[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F6N3O2/c15-10(16)11(17)25-12(27)28-26-9(24)2-1-6-3-7(13(18,19)20)5-8(4-6)14(21,22)23/h1-5H,(H2,24,26)(H,25,27)/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMGXNHNNJXME-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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